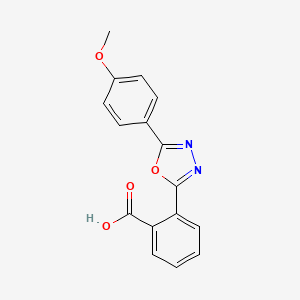

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Description

Properties

CAS No. |

56894-46-3 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

InChI |

InChI=1S/C16H12N2O4/c1-21-11-8-6-10(7-9-11)14-17-18-15(22-14)12-4-2-3-5-13(12)16(19)20/h2-9H,1H3,(H,19,20) |

InChI Key |

BFGVHSRVNACCSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids. One common method includes the reaction of 4-methoxybenzohydrazide with 2-carboxybenzoic acid under dehydrating conditions, often using reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: 2-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole moiety is known for its biological activity, making derivatives of this compound promising candidates in drug development.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit antimicrobial properties. A study demonstrated that derivatives similar to 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Properties

The antioxidant potential of oxadiazole derivatives has been explored extensively. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The presence of the methoxy group enhances the electron-donating ability of the molecule, increasing its antioxidant efficacy.

Anti-inflammatory Effects

Studies indicate that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing inflammatory conditions .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

Polymer Chemistry

Incorporating oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers modified with this compound have shown improved resistance to thermal degradation and increased tensile strength . This makes them suitable for high-performance applications in coatings and composites.

Photoluminescent Materials

Research has indicated that compounds like this compound can be used in the development of photoluminescent materials. These materials are essential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .

Cosmetic Formulations

The cosmetic industry has begun to explore the potential of oxadiazole derivatives for skin care products.

Skin Lightening Agents

Due to its ability to inhibit melanin production, this compound is being investigated as a potential skin lightening agent. Its application in topical formulations could help reduce hyperpigmentation and improve skin tone .

Anti-aging Products

The antioxidant properties of this compound make it a valuable ingredient in anti-aging formulations. By combating oxidative stress, it may help mitigate the effects of aging on skin cells and promote a healthier appearance .

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to the observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

Substituent Variations on the Oxadiazole Ring

- Thiophene vs. 4-Methoxyphenyl: (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid (): Replacing the 4-methoxyphenyl group with thiophene introduces aromatic sulfur, enhancing π-π stacking interactions. This modification may improve binding to hydrophobic enzyme pockets but reduces electron-donating effects compared to methoxy.

Functional Group Additions on the Benzoic Acid Core

- Sulfonyl and Thioether Groups: 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)benzoic acid (C₁₀H₈N₂O₅S; ): The methylsulfonyl group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~3–4) compared to the methoxy analog (pKa ~4.5). This enhances solubility in basic biological environments.

Antifungal and Antimicrobial Activity

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide, ): The 4-methoxyphenyl group in LMM5 contributes to antifungal efficacy against Candida albicans (MIC₅₀: 8 µg/mL), likely through thioredoxin reductase inhibition. In contrast, LMM11 (with a furan substituent) shows reduced activity (MIC₅₀: 32 µg/mL), highlighting the importance of the methoxy group in target binding.

- Benzofuran–Oxadiazole Derivatives (e.g., compound 2b, ): The 4-methoxyphenylacetamide analog exhibits potent antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), comparable to the benzoic acid derivative, suggesting interchangeable bioactivity profiles.

Enzyme Inhibition and Druglikeness

- 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid Derivatives (): Chlorine substitution enhances electron-withdrawing effects, improving inhibition of enzymes like Rho-associated kinase (IC₅₀: 0.8 µM) compared to methoxy analogs (IC₅₀: 1.5 µM). However, chlorine increases molecular weight and may elevate toxicity risks.

- 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i, ): The oxetane group improves solubility (logS: -3.2 vs. -4.1 for methoxy derivatives) while retaining inhibitory potency against Rho kinase (IC₅₀: 0.6 µM).

Biological Activity

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 267.28 g/mol. The structure includes a benzoic acid moiety linked to an oxadiazole ring substituted with a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation and altered cellular signaling pathways.

- Receptor Modulation : It may modulate receptor activity by binding to specific sites on receptors or enzymes, influencing downstream signaling cascades.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that compounds similar to this compound showed potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains .

| Compound | Activity (MIC in µg/mL) |

|---|---|

| Compound A | 12.5 (Gram-positive) |

| Compound B | 25 (Gram-negative) |

| Compound C | 10 (Fungal) |

Anticancer Properties

The anticancer potential of this compound has been explored through several studies:

- In vitro assays revealed that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 and PC3. The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM depending on the cell line .

Anti-inflammatory Effects

The anti-inflammatory properties have also been investigated:

- Studies using carrageenan-induced paw edema models showed significant reduction in inflammation at doses of 25 mg/kg when compared to control groups .

Case Studies

- High Throughput Screening : A phenotypic high throughput screen identified derivatives of oxadiazole with potent inhibition of Rho/MRTF/SRF-mediated gene transcription. The lead compounds exhibited IC50 values below 1 µM .

- Cytotoxicity Studies : In a study assessing the cytotoxicity of various oxadiazole derivatives against HeLa cells using the MTT assay, several compounds demonstrated low cytotoxicity while maintaining high antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.